6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE

Description

The exact mass of the compound 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGIYQOPTPWNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418035 | |

| Record name | NSC45780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-32-3 | |

| Record name | 6,7-Dimethyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dimethylpteridine-2,4(1H,3H)-dione

Introduction

6,7-dimethylpteridine-2,4(1H,3H)-dione, also known as 6,7-dimethyllumazine, is a pteridine derivative of significant interest in various scientific disciplines. Its core structure is a pyrimido[4,5-b]pyrazine, which is the foundation for a class of compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical properties of 6,7-dimethyllumazine, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and spectral properties, offering insights into its behavior in chemical and biological systems.

Chemical Identity and Structure

The unique arrangement of atoms in 6,7-dimethyllumazine underpins its distinct chemical properties. The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is embellished with two methyl groups at positions 6 and 7, and two oxo groups at positions 2 and 4.

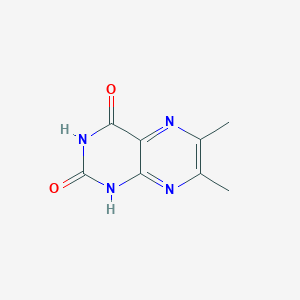

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6,7-dimethyl-1H-pteridine-2,4-dione |

| Synonyms | 6,7-Dimethyllumazine, 6,7-Dimethyl-2,4(1H,3H)-pteridinedione |

| CAS Number | 5774-32-3[1][2][3] |

| Molecular Formula | C₈H₈N₄O₂[1][2][3] |

| Molecular Weight | 192.17 g/mol [1][2][3] |

| InChI | InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)[4] |

| InChIKey | YVGIYQOPTPWNER-UHFFFAOYSA-N[4] |

| SMILES | CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C[4] |

Physicochemical Properties

The physical and chemical characteristics of 6,7-dimethyllumazine dictate its behavior in solution and its suitability for various applications.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | >300 °C | ChemicalBook |

| pKa (Predicted) | 9.52 ± 0.70 | ChemicalBook |

| Solubility | Soluble in DMSO | [5] |

| Appearance | Crystalline solid | [5] |

Solubility

Acidity and Basicity (pKa)

The predicted pKa of 9.52 ± 0.70 suggests that 6,7-dimethyllumazine is a weakly acidic compound.[5] This acidity is likely attributable to the protons on the nitrogen atoms of the pyrimidine ring. The pKa value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological interactions.

Spectral Properties

The spectral signature of 6,7-dimethyllumazine provides a powerful tool for its identification and quantification.

UV-Visible Absorption Spectroscopy

The pteridine ring system of 6,7-dimethyllumazine gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is sensitive to the solvent environment and the pH of the solution. The related compound, 6,7-dimethyl-8-ribityllumazine, exhibits a characteristic absorption peak at around 411 nm.[6][7]

Fluorescence Spectroscopy

Pteridine derivatives are often fluorescent, and 6,7-dimethyllumazine is no exception. Its fluorescence properties, including its excitation and emission maxima and quantum yield, are of great interest for its potential use as a fluorescent probe. For the related 6,7-dimethyl-8-ribityllumazine, the fluorescence is known to be intense.[8] The fluorescence quantum yield of enzyme-bound riboflavin, a related flavin, is less than 2% compared to free riboflavin.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While detailed experimental NMR data for 6,7-dimethyllumazine is not widely published, studies on the closely related 6,7,8-trimethyllumazine provide valuable insights into the expected chemical shifts and coupling constants.[10] For 6,7,8-trimethyllumazine, the proton exchange in aqueous solution is slow on the NMR timescale, allowing for the distinction of different protonation states.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of 6,7-dimethyllumazine upon ionization would be expected to yield characteristic fragments resulting from the cleavage of the pteridine ring system and the loss of methyl groups.

Chemical Reactivity and Stability

The reactivity of 6,7-dimethyllumazine is governed by the electron distribution in the pteridine ring and the presence of the lactam functions. The stability of the compound under various conditions, such as a range of pH values and temperatures, is a critical factor for its handling, storage, and application. The related compound, 6,7-dimethyl-8-ribityllumazine, is known to be stable for at least four years under appropriate storage conditions.[5]

Synthesis

The synthesis of 6,7-dimethyllumazine can be achieved through various synthetic routes. One common approach involves the condensation of a pyrimidine precursor with a suitable dicarbonyl compound. A detailed, step-by-step protocol for a reliable synthesis is essential for researchers who wish to work with this compound. A general synthesis for 8-substituted 6,7-dimethyllumazines has been described.[11]

Experimental Protocols

To aid researchers in the characterization of 6,7-dimethyllumazine, we provide the following general experimental protocols.

Protocol 1: Determination of UV-Visible Absorption Spectrum

-

Preparation of Stock Solution: Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent (e.g., water, ethanol, or a buffer of a specific pH) to obtain concentrations in the range of 1-100 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and set the wavelength range from 200 to 600 nm. Use the solvent as a blank.

-

Data Acquisition: Record the absorbance spectra of the working solutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Figure 2: Workflow for UV-Visible absorption spectroscopy.

Protocol 2: Determination of Fluorescence Emission Spectrum

-

Sample Preparation: Prepare a dilute solution of 6,7-dimethyllumazine (absorbance at the excitation wavelength < 0.1) in the desired solvent.

-

Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Visible absorption spectrum. Set the emission wavelength range to scan from the excitation wavelength + 10 nm to 700 nm.

-

Data Acquisition: Record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λem).

Figure 3: Workflow for fluorescence emission spectroscopy.

Conclusion

This compound is a fascinating molecule with a rich chemistry and significant biological relevance. This guide has provided a detailed overview of its known chemical properties, while also highlighting areas where further research is needed to provide a more complete picture. The information and protocols presented here are intended to serve as a valuable resource for scientists working with this important pteridine derivative.

References

-

[Biosynthesis of 6,7-dimethyl-8-ribityllumazine in yeast extracts of Pichia guilliermondii]. PubMed. [Link]

-

The biosynthesis of 6,7-dimethyl-8-(1-D-ribityl)-lumazine from... ResearchGate. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

-

Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed. [Link]

-

Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy - RSC Publishing. [Link]

-

Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria - Physics and Astronomy. [Link]

-

Synthesis, properties, and base-catalyzed interactions of 8-substituted 6,7-dimethyllumazines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

13C and 15N NMR studies on the interaction between 6,7-dimethyl-8-ribityllumazine and lumazine protein - PubMed. [Link]

-

Absorbance spectra of 6,7-dimethyl-8-ribityllumazine, free or in... - ResearchGate. [Link]

-

3 Chemical Properties. [Link]

-

A, absorption spectra of 6,7-dimethyl-8-ribityllumazine (3) at pH 6.9.... - ResearchGate. [Link]

-

Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - Beilstein Journals. [Link]

-

1 H NMR and 13 C NMR data for compounds 1 and 7. | Download Table - ResearchGate. [Link]

-

6,7-Dimethyllumazine | C8H8N4O2 | CID 5355834 - PubChem - NIH. [Link]

-

6,7-Dimethylpterin - CAS Common Chemistry. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

6,7-Dimethyl-8-ribityllumazine | C13H18N4O6 | CID 168989 - PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. [Link]

-

mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Mass spectrometry with fragmentation of organic molecules - YouTube. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. [Link]

-

Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors - MDPI. [Link]

-

(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - ResearchGate. [Link]

-

Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - NIH. [Link]

-

Rhodamine 6G - OMLC. [Link]

Sources

- 1. This compound | 5774-32-3 [chemicalbook.com]

- 2. This compound | 5774-32-3 [amp.chemicalbook.com]

- 3. This compound CAS#: 5774-32-3 [m.chemicalbook.com]

- 4. 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- | C8H8N4O2 | CID 5355834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Properties of 6,7-Dimethyllumazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 6,7-dimethyllumazine, a pteridine derivative of significant interest in various scientific domains, including enzymology and drug discovery. This document delves into the theoretical underpinnings and practical applications of essential spectroscopic techniques for the characterization of this molecule. Detailed experimental protocols, data interpretation, and the influence of environmental factors on the spectroscopic signatures of 6,7-dimethyllumazine are presented. The information herein is supported by authoritative references to ensure scientific integrity and to provide a solid foundation for further research and development.

Introduction: The Significance of 6,7-Dimethyllumazine

6,7-Dimethyllumazine is a heterocyclic compound belonging to the lumazine family, which are derivatives of pteridine-2,4(1H,3H)-dione. Lumazine derivatives are notable for their prevalence in biological systems. A particularly important member of this class is 6,7-dimethyl-8-ribityllumazine, which serves as the immediate biosynthetic precursor to riboflavin (vitamin B2). Given its structural relationship to this vital precursor, 6,7-dimethyllumazine and its analogues are invaluable tools for studying the enzymes involved in the riboflavin biosynthesis pathway, making them targets for the development of novel antimicrobial agents.

The pronounced photophysical properties of lumazines, especially their strong fluorescence, have also led to their use as fluorescent probes and labels in biochemical and cellular studies. A thorough understanding of the spectroscopic characteristics of 6,7-dimethyllumazine is therefore paramount for its effective utilization in these applications. This guide will systematically explore its electronic absorption, fluorescence, nuclear magnetic resonance, and mass spectrometric properties.

Electronic Absorption Spectroscopy (UV-Vis)

The ultraviolet-visible (UV-Vis) absorption spectrum of 6,7-dimethyllumazine is characterized by distinct bands arising from π → π* electronic transitions within its aromatic pteridine ring system. The position and intensity of these absorption bands are sensitive to the solvent environment and the pH of the medium, which influences the molecule's tautomeric and ionization states.

Expected Absorption Spectra

Based on the analysis of closely related lumazine derivatives, such as 6,7-dimethyl-8-ribityllumazine and 6,7,8-trimethyllumazine, 6,7-dimethyllumazine is expected to exhibit two main absorption bands.[1] The spectrum of 6,7-dimethyl-8-ribityllumazine in aqueous solution at pH 6.9 shows a prominent band in the visible region with a maximum around 408-412 nm, and another strong band in the UV region at approximately 256 nm, often with a shoulder at about 280 nm.[1][2] The band around 410 nm is responsible for the characteristic yellow color of lumazine solutions.

Quantitative Data (for 6,7-Dimethyl-8-ribityllumazine as a proxy)

| Parameter | Value | Solvent/Conditions | Reference |

| λmax,1 | ~410 nm | Aqueous Buffer | [2] |

| Molar Extinction Coefficient (ε) at λmax,1 | ~10,800 M-1cm-1 | Aqueous Buffer | [2] |

| λmax,2 | ~256 nm | Aqueous Buffer | [1] |

Note: This data is for 6,7-dimethyl-8-ribityllumazine and is expected to be a very close approximation for 6,7-dimethyllumazine.

Causality of Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of the absorption maxima (solvatochromism). Polar solvents can interact with the polar ground and excited states of the lumazine molecule to different extents, leading to shifts in the energy of the electronic transitions. Similarly, pH control is essential as protonation or deprotonation of the lumazine ring alters the electronic structure and, consequently, the absorption spectrum.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., DMSO for initial dissolution, followed by dilution in the desired aqueous buffer).

-

For analysis, dilute the stock solution with the chosen solvent (e.g., phosphate buffer, pH 7.0) to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument by recording a baseline spectrum with a cuvette containing the solvent blank.

-

Record the absorption spectrum of the 6,7-dimethyllumazine solution over a wavelength range of at least 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Lumazine derivatives are well-known for their strong fluorescence, a property that is central to many of their applications. The fluorescence emission of 6,7-dimethyllumazine results from the radiative decay of the first excited singlet state (S1) to the ground state (S0).

Expected Fluorescence Spectra

Upon excitation at its long-wavelength absorption maximum (~410 nm), 6,7-dimethyllumazine is expected to exhibit a strong fluorescence emission in the blue-green region of the spectrum. The precise emission maximum is, like the absorption, sensitive to the solvent polarity and pH. For 6,7-dimethyl-8-ribityllumazine, the emission maximum is typically observed around 490 nm in aqueous solutions.

Quantitative Data (for 6,7-Dimethyl-8-ribityllumazine as a proxy)

| Parameter | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | ~410 nm | Aqueous Buffer | [3] |

| Emission Maximum (λem) | ~490 nm | Aqueous Buffer | [3] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a series of dilute solutions of 6,7-dimethyllumazine in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.

-

Record the emission spectrum by exciting the sample at its absorption maximum (~410 nm) and scanning the emission wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range that overlaps with that of 6,7-dimethyllumazine (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 6,7-dimethyllumazine sample and the standard.

-

Calculate the quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 6,7-dimethyllumazine, including the number and connectivity of its protons and carbon atoms. The chemical shifts are sensitive to the electronic environment of the nuclei.

Expected ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of 6,7-dimethyllumazine is expected to be relatively simple, showing signals for the two methyl groups and the protons on the pteridine ring system. The chemical shifts of the N-H protons can be broad and may exchange with deuterium in deuterated protic solvents.

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the carbons of the heterocyclic rings, and the methyl carbons. The chemical shifts of the carbonyl carbons are expected to be in the downfield region.

Detailed NMR data for 6,7,8-trimethyllumazine provides a strong basis for predicting the spectra of 6,7-dimethyllumazine.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an appropriate amount of 6,7-dimethyllumazine (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with appropriate pH adjustment).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean NMR tube.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a proton-decoupled ¹³C spectrum is typically recorded.

-

For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Analysis:

-

Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS).

-

Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 6,7-dimethyllumazine and for obtaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of 6,7-dimethyllumazine (C8H8N4O2, Molecular Weight: 192.18 g/mol ) is expected to show a prominent molecular ion peak (M+•) at m/z 192. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO, HCN, and radicals like CH3•. The PubChem database indicates the availability of a GC-MS spectrum for 6,7-dimethyllumazine.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of 6,7-dimethyllumazine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Instrumentation and Measurement:

-

Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the analyte from any impurities before it enters the MS.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide valuable structural information.

-

Conclusion

The spectroscopic characterization of 6,7-dimethyllumazine is fundamental to its application in biochemical research and drug development. This guide has outlined the key spectroscopic techniques—UV-Vis absorption, fluorescence, NMR, and mass spectrometry—that are employed for its analysis. By understanding the principles behind these methods and following robust experimental protocols, researchers can obtain reliable and detailed information about the physicochemical properties of this important molecule. The provided data, largely based on closely related and well-studied analogs, serves as a strong foundation for interpreting the spectroscopic features of 6,7-dimethyllumazine.

References

- Lee, J. (1992). Fluorescence Study of the Ligand Stereospecificity for Binding to Lumazine Protein. Biochemistry, 31(49), 12435-12442.

- Haase, I., et al. (2003). Temperature-dependent Presteady State Kinetics of Lumazine Synthase from the Hyperthermophilic Eubacterium Aquifex aeolicus. The Journal of Biological Chemistry, 278(31), 28599-28608.

- Kim, S.-Y., et al. (2014). Spectrofluorometric Properties of N-Terminal Domain of Lumazine Protein from Photobacterium leiognathi. Journal of the Korean Chemical Society, 58(1), 82-87.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5355834, 6,7-Dimethyllumazine. Retrieved from [Link].

- Moyon, N. S., et al. (2013). Specific solvent effect on lumazine photophysics: A combined fluorescence and intrinsic reaction coordinate analysis. Chemical Physics, 421, 50-58.

- Panter, S., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics.

-

PubChem. (n.d.). 6,7-Dimethyllumazine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Panter, S., et al. (2025). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics.

- Visser, A. J. W. G., et al. (2003). Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria. The Journal of Physical Chemistry B, 107(40), 10934-10939.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Investigations of the Solvent Polarity Effect on the Photophysical Properties of Coumarin‐7 Dye ¶ | Semantic Scholar [semanticscholar.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-dimethylpteridine-2,4(1H,3H)-dione synthesis pathway.

An In-depth Technical Guide to the Synthesis of 6,7-dimethylpteridine-2,4(1H,3H)-dione (6,7-Dimethyllumazine)

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the predominant synthesis pathway for this compound, a key heterocyclic compound often referred to as 6,7-dimethyllumazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a robust experimental protocol, and offers insights into reaction optimization and characterization.

Introduction and Strategic Importance

This compound is a member of the pteridine family, a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and biology. Its structural similarity to the lumazine core makes it a valuable synthon. It serves as a crucial precursor in the synthesis of riboflavin (Vitamin B2) analogs and is investigated for its unique fluorescent properties, which are often pH-dependent. Understanding its synthesis is fundamental for researchers exploring riboflavin biosynthesis, developing novel fluorescent probes, or designing pteridine-based therapeutic agents.

This guide focuses on the most direct and widely employed synthetic route: the condensation of a pyrimidine derivative with an alpha-dicarbonyl compound. This approach is valued for its efficiency, high yields, and operational simplicity.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic approach to this compound logically deconstructs the target molecule into readily available starting materials. The core pteridine structure consists of fused pyrimidine and pyrazine rings. The most logical disconnection point is across the pyrazine ring, as its formation via a condensation reaction is a well-established and reliable transformation.

This disconnection reveals two precursor synthons: a 1,2-diamino-substituted pyrimidine and a 1,2-dicarbonyl compound. These synthons correspond to the commercially available reagents 5,6-diaminouracil and diacetyl (2,3-butanedione) , respectively.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis: Condensation of 5,6-Diaminouracil with Diacetyl

The cornerstone of 6,7-dimethyllumazine synthesis is the acid-catalyzed condensation reaction between 5,6-diaminouracil and diacetyl. This reaction proceeds efficiently in an aqueous or alcoholic medium, forming the thermodynamically stable pyrazine ring.

Reaction Mechanism

The reaction is a classic example of a double imine formation followed by cyclization.

-

Nucleophilic Attack: One of the amino groups of 5,6-diaminouracil (a nucleophile) attacks one of the electrophilic carbonyl carbons of diacetyl.

-

Carbinolamine Formation: This initial attack forms a transient carbinolamine intermediate.

-

Dehydration: The carbinolamine readily dehydrates under acidic conditions to form a Schiff base (imine).

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Final Dehydration: A second dehydration step occurs, yielding the fully aromatic and stable pteridine ring system.

Caption: Mechanistic workflow for the synthesis of 6,7-dimethyllumazine.

Reactant and Solvent Properties

A thorough understanding of the materials is critical for safety and success.

| Compound | Formula | Mol. Weight ( g/mol ) | Role | Key Considerations |

| 5,6-Diaminouracil | C₄H₆N₄O₂ | 142.12 | Pyrimidine Precursor | Often used as a sulfate or hydrochloride salt to improve stability. |

| Diacetyl (2,3-Butanedione) | C₄H₆O₂ | 86.09 | Dicarbonyl Precursor | Volatile liquid with a strong odor. Handle in a fume hood. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent & Catalyst | Provides the necessary acidic environment to catalyze dehydration steps. |

| Ethanol | C₂H₅OH | 46.07 | Co-solvent | Can be used with water to improve solubility of reactants. |

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility.

Objective: To synthesize this compound.

Materials:

-

5,6-Diaminouracil sulfate (1.0 eq)

-

Diacetyl (1.1 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Buchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, suspend 5,6-diaminouracil sulfate (e.g., 5.0 g) in a solution of 50 mL deionized water and 50 mL of glacial acetic acid. The acidic medium is crucial for both catalyzing the reaction and aiding in the dissolution of the uracil salt.

-

Addition of Dicarbonyl: While stirring vigorously, add diacetyl (1.1 equivalents) dropwise to the suspension at room temperature. A slight excess of diacetyl ensures the complete consumption of the limiting pyrimidine precursor.

-

Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The reaction progress can often be monitored by a color change and the formation of a precipitate. Maintain reflux for 2-3 hours.

-

Product Precipitation and Isolation: After the reflux period, cool the reaction mixture first to room temperature and then in an ice bath for 30-60 minutes to maximize the precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold deionized water (to remove acetic acid and salts) and then with a small amount of cold ethanol (to remove residual water and unreacted diacetyl).

-

Drying: Dry the pale yellow crystalline product in a vacuum oven at 60-70°C to a constant weight.

Optimization and Causality

-

pH Control: The use of glacial acetic acid as a solvent provides an optimal acidic pH. A pH that is too low can lead to protonation of the amino groups, reducing their nucleophilicity. A neutral or basic pH is insufficient to effectively catalyze the dehydration of the carbinolamine intermediates.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the reactants or product.

-

Solvent Choice: An aqueous acetic acid system is ideal. Water helps dissolve the uracil salt, while acetic acid serves as the catalyst. In some cases, using ethanol as a co-solvent can further enhance the solubility of the organic reactants.

Purification and Characterization

While the precipitated product is often of high purity, recrystallization can be performed if necessary. A suitable solvent system for recrystallization is a mixture of dimethylformamide (DMF) and water.

Standard Characterization Methods:

-

¹H NMR: To confirm the presence and arrangement of protons, particularly the two methyl groups and the N-H protons.

-

¹³C NMR: To identify the carbon skeleton of the pteridine ring system.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 195.08).

-

UV-Vis Spectroscopy: To observe the characteristic absorbance maxima of the pteridine chromophore.

-

Melting Point: The pure compound exhibits a high melting point, typically decomposing above 300°C.

Safety Considerations

-

5,6-Diaminouracil: May cause skin and eye irritation. Handle with gloves and safety glasses.

-

Diacetyl: Is a volatile and flammable liquid. It is also a respiratory irritant. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

The synthesis of this compound via the condensation of 5,6-diaminouracil and diacetyl represents a highly reliable, efficient, and scalable method. The reaction's success hinges on proper control of pH through an acidic medium, which serves the dual purpose of reactant solubilization and catalytic promotion of the key dehydration steps. This guide provides the foundational knowledge and a validated protocol for researchers to confidently produce this valuable chemical intermediate for further application in medicinal chemistry and materials science.

References

-

Title: The photochemistry of pteridines Source: In Chemistry and Biology of Pteridines and Folates, Springer US. URL: [Link]

-

Title: Synthesis of 6,7-dimethyl-8-substituted-pteridin-2,4-(1H,3H)-diones and their antinociceptive and anti-inflammatory activity Source: Tropical Journal of Pharmaceutical Research, 2011. URL: [Link]

-

Title: Synthesis and spectral characterization of some novel fluorescent 8-(substituted)-6,7-dimethyl pteridine-2,4(1H,3H)-dione derivatives Source: Organic and Medicinal Chemistry Letters, 2012. URL: [Link]

-

Title: Synthesis of 5,6-diaminouracil Source: PrepChem, 2016. URL: [Link]

-

Title: pH-Dependent fluorescence of 6,7-dimethyl-pteridine-2,4(1H,3H)-dione: A spectroscopic and theoretical study Source: Journal of Photochemistry and Photobiology A: Chemistry, 2018. URL: [Link]

The Multifaceted Biological Landscape of Pteridine-2,4(1H,3H)-dione Derivatives: A Technical Guide for Researchers

Abstract

The pteridine-2,4(1H,3H)-dione, or lumazine, scaffold is a privileged heterocyclic system that forms the core of a diverse array of biologically active molecules. From their fundamental roles in metabolic pathways to their emergence as potent therapeutic agents, lumazine derivatives have garnered significant attention within the scientific and drug development communities. This technical guide provides an in-depth exploration of the multifaceted biological functions of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their activities. We will traverse their applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Pteridine-2,4(1H,3H)-dione Core

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, playing vital roles in numerous biological processes.[1] The pteridine-2,4(1H,3H)-dione, commonly known as lumazine, is a prominent member of this family, characterized by carbonyl groups at the C-2 and C-4 positions of the pteridine ring. This core structure is not only found in naturally occurring molecules like riboflavin (vitamin B2) but also serves as a versatile scaffold for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[2][3] The inherent drug-like properties and the amenability of the lumazine core to chemical modification have made it a focal point in medicinal chemistry and drug discovery.

Anticancer Activity: Targeting Tumor Metabolism and Proliferation

The relentless proliferation of cancer cells is often fueled by metabolic reprogramming, a hallmark that presents a therapeutic window for targeted interventions. Pteridine-2,4(1H,3H)-dione derivatives have emerged as potent anticancer agents by targeting these unique metabolic dependencies.

Mechanism of Action: Inhibition of Monocarboxylate Transporter 1 (MCT1)

A compelling mechanism through which lumazine derivatives exert their anticancer effects is the inhibition of monocarboxylate transporter 1 (MCT1).[3] Many aggressive tumors exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid. To avoid intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate MCT1 to export lactate.[4] Inhibition of MCT1 disrupts this crucial process, leading to intracellular lactate accumulation, a drop in intracellular pH, and ultimately, cell death.[5]

Diagram 1: Signaling Pathway of MCT1 Inhibition by Pteridine-2,4(1H,3H)-dione Derivatives

Caption: Inhibition of MCT1 by pteridine-2,4(1H,3H)-dione derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been instrumental in optimizing the potency of pteridine dione-based MCT1 inhibitors. Key findings indicate that:

-

Substitution at the 6- and 7-positions of the pteridine core is crucial for activity.

-

The nature and length of the side chains at these positions significantly influence inhibitory potency. For instance, a five-atom tether in the side chain at the 6-position has been shown to be optimal for some series of compounds.[6]

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Raji lymphoma cells, which are highly dependent on MCT1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of the pteridine-2,4(1H,3H)-dione derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 72-96 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Pteridine-2,4(1H,3H)-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and enzymes involved in the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, COX-2, and iNOS.[3] Certain pteridine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[7]

Diagram 2: Inhibition of the NF-κB Signaling Pathway

Caption: Pteridine derivatives can inhibit the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[8] Several pteridine derivatives have been identified as potent inhibitors of these enzymes, contributing to their anti-inflammatory effects.[4]

Experimental Protocol: Western Blot Analysis of NF-κB Inhibition

Western blotting is a powerful technique to assess the phosphorylation status and subcellular localization of proteins in a signaling pathway, providing direct evidence of pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the pteridine derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a predetermined time (e.g., 30 minutes).

-

Protein Extraction: Prepare whole-cell lysates or perform nuclear and cytoplasmic fractionation to isolate protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the pteridine derivative on the phosphorylation of IκBα and p65.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Pteridine-2,4(1H,3H)-dione derivatives have demonstrated significant antioxidant properties through their ability to scavenge free radicals.

Mechanism of Action: Radical Scavenging

The antioxidant activity of pteridine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9] The redox properties of the pteridine ring system, influenced by the nature and position of substituents, determine their radical scavenging efficacy.

Diagram 3: Experimental Workflow for DPPH Radical Scavenging Assay

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[10]

-

Sample Preparation: Prepare a stock solution of the pteridine derivative in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions. Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in the same manner.[11]

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the sample or standard solution to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial and Other Biological Activities

Beyond their well-documented anticancer and anti-inflammatory roles, pteridine-2,4(1H,3H)-dione derivatives have shown promise in other therapeutic areas.

Antimicrobial Activity

Several pteridine derivatives have been reported to possess antibacterial and antifungal activities.[4] While the exact mechanisms are diverse and often compound-specific, some derivatives are thought to interfere with essential microbial metabolic pathways. For instance, lumazine synthase, an enzyme in the riboflavin biosynthesis pathway of many microorganisms, is a validated target for the development of novel antibiotics.[3]

Neuroprotective and Antihypertensive Potential

Emerging research suggests that certain pteridine derivatives may exhibit neuroprotective effects, potentially through their antioxidant and anti-inflammatory properties. Additionally, some studies have explored the antihypertensive potential of related heterocyclic compounds, indicating another possible avenue for the therapeutic application of the pteridine scaffold.[8]

Conclusion and Future Perspectives

The pteridine-2,4(1H,3H)-dione scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from potent anticancer and anti-inflammatory effects to promising antioxidant and antimicrobial properties, underscore the immense potential of this chemical class. The mechanistic insights and experimental protocols detailed in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of these fascinating molecules. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of lumazine derivatives, paving the way for the next generation of innovative medicines.

References

-

Wang, H., et al. (2014). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5496-5513. [Link]

-

Daniels, B. J., et al. (2019). Naturally Occurring Lumazines. Journal of Natural Products, 82(5), 1435-1447. [Link]

-

Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.[Link]

-

Chen, F., et al. (2001). NF-kappaB: a key transcription factor in inflammation. The Journal of Immunology, 167(2), 579-589. [Link]

-

Zhang, Y., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry, 72(8), 2769-2776. [Link]

-

Pawar, S. A., et al. (2012). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Multidisciplinary Research, 4(5). [Link]

-

Groutas, W. C., et al. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry, 7(15), 1977-1991. [Link]

-

Ogawa, T., et al. (1993). Synthesis and antihypertensive activities of new 1,4-dihydropyridine derivatives containing nitrooxyalkylester moieties at the 3- and 5-positions. Chemical & Pharmaceutical Bulletin, 41(6), 1049-1054. [Link]

-

Evans, J. F., et al. (1987). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 30(7), 1229-1239. [Link]

-

Kumar, A., et al. (2014). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate.[Link]

-

Logvinova, K. V., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(19), 6649. [Link]

-

Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(2), 203-209. [Link]

-

Al-Ostath, A., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(21), 5030. [Link]

-

Hurley, D. J., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4789. [Link]

-

Gholamhosseini, L., et al. (2023). Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats. ACS Chemical Neuroscience, 14(17), 3156-3172. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Pteridines: A colored heterocycle and its anticancer activity: An overview. Der Pharma Chemica, 6(6), 345-353. [Link]

-

Pawar, S. A., et al. (2010). Synthesis and antihypertensive activities of new 1,4-dihydropyridine derivatives containing nitrooxyalkylester moieties at the 3- and 5-positions. Chemical & Pharmaceutical Bulletin, 41(6), 1049-1054. [Link]

-

Evans, J. F., et al. (1987). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 30(7), 1229-1239. [Link]

-

Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 4105-4113. [Link]

-

Dutta, S., et al. (2024). Exploring the efficacy of some biologically active compounds as anti-hypertensive drugs: an insightful evaluation through DFT, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. Journal of Clinical Investigation, 123(9), 3685-3692. [Link]

Sources

- 1. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduced pteridine derivatives induce apoptosis in human neuronal NT2/HNT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Determination of 6,7-dimethylpteridine-2,4(1H,3H)-dione (6,7-Dimethyllumazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 6,7-Dimethyllumazine

Pteridine derivatives are a class of nitrogen-containing heterocyclic compounds integral to numerous biological functions.[5][6] Among these, lumazines, characterized by pteridine rings with oxo-groups at the C-2 and C-4 positions, are of particular interest.[5][7] 6,7-Dimethyllumazine serves as a fundamental building block in nature and a versatile synthon in medicinal chemistry.[8] Its 8-ribitylated derivative is the direct precursor to riboflavin, formed by the enzyme riboflavin synthase.[2] Furthermore, lumazine derivatives have been identified as potential inhibitors of lumazine synthase, an attractive target for novel antibiotics due to its essential role in microbial riboflavin biosynthesis.[9] Understanding the precise bond lengths, bond angles, and intermolecular interactions of the core 6,7-dimethyllumazine structure is crucial for designing potent and selective inhibitors and other molecular probes.

Synthesis and Purification of 6,7-Dimethyllumazine

A robust and scalable synthesis is the foundational step for obtaining high-purity material suitable for crystallization. Several synthetic routes to pteridine-2,4-diones have been reported. A common and effective method involves the condensation of a pyrimidine precursor with a dicarbonyl compound.[5][10]

Recommended Synthetic Protocol

A reliable synthesis of 6,7-disubstituted pteridine-2,4-diones can be achieved through the reaction of 5,6-diaminouracil with diacetyl (2,3-butanedione) under acidic conditions. This method offers high yields and positional selectivity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-diaminouracil in a suitable solvent such as aqueous acetic acid.

-

Reagent Addition: Add an equimolar amount of diacetyl (2,3-butanedione) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to yield crystalline 6,7-dimethyllumazine.

Causality Behind Experimental Choices:

-

Acidic Conditions: The acidic medium facilitates the condensation reaction by protonating the carbonyl groups of diacetyl, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of 5,6-diaminouracil.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to form the pteridine ring system.

-

Recrystallization: This purification technique is essential for removing any unreacted starting materials or side products, yielding a highly pure compound necessary for successful single-crystal growth.

Single-Crystal Growth: The Gateway to Diffraction

The growth of a high-quality single crystal is often the most challenging step in X-ray crystallography.[11] For a small organic molecule like 6,7-dimethyllumazine, several techniques can be employed.

Crystal Growth Methodologies

Table 1: Comparison of Crystal Growth Techniques

| Method | Description | Advantages | Disadvantages |

| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. | Simple to set up; effective for many organic compounds. | Crystal growth can be rapid and uncontrolled if evaporation is too fast. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization. | Provides slow and controlled crystal growth, often yielding high-quality crystals. | Requires careful selection of solvent/precipitant pairs. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal formation. | Good for compounds with a significant temperature-dependent solubility. | Can sometimes lead to the formation of multiple small crystals instead of a single large one. |

Recommended Protocol (Vapor Diffusion):

-

Solution Preparation: Prepare a concentrated solution of purified 6,7-dimethyllumazine in a solvent in which it is readily soluble (e.g., DMSO or DMF).

-

Setup: Place a small vial containing this solution inside a larger, sealed jar. Add a precipitant solvent (e.g., water or ethanol) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Incubation: Seal the jar and leave it undisturbed in a vibration-free environment at a constant temperature.

-

Monitoring: Over several days to weeks, the precipitant will slowly diffuse into the solution, reducing the solubility of the 6,7-dimethyllumazine and, ideally, promoting the growth of single crystals.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, its three-dimensional structure can be determined using X-ray diffraction.[11][12][13]

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays produce a pattern of reflections that are recorded by a detector.[11][14]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like 6,7-dimethyllumazine, direct methods are typically successful.[11]

-

Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.

-

Validation and Analysis: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters and intermolecular interactions are then analyzed.

Spectroscopic and Computational Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic and computational methods offer complementary information about the molecule's properties in solution and its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the chemical structure in solution. Although specific data for 6,7-dimethyllumazine is sparse, studies on the closely related 6,7,8-trimethyllumazine provide insights into the expected chemical shifts.[7]

Expected ¹H and ¹³C NMR Features:

-

¹H NMR: Signals corresponding to the two methyl groups at the C6 and C7 positions, as well as protons on the pteridine ring and exchangeable N-H protons.

-

¹³C NMR: Resonances for the methyl carbons, the sp²-hybridized carbons of the pteridine ring, and the carbonyl carbons at the C2 and C4 positions.

UV-Visible and Fluorescence Spectroscopy

The extended π-system of the pteridine ring gives rise to characteristic absorption and emission spectra. The UV-Vis spectrum is expected to show distinct absorption bands in the UV and visible regions.[15] Lumazine derivatives are known for their fluorescent properties, which are sensitive to their environment.[3][16]

Table 2: Expected Spectroscopic Properties

| Technique | Expected Observation | Information Gained |

| UV-Vis Spectroscopy | Absorption maxima in the UV-A and blue regions of the spectrum. | Confirmation of the conjugated π-system. |

| Fluorescence Spectroscopy | Emission in the blue-green region of the spectrum upon excitation at an appropriate wavelength. | Information on the electronic structure and potential for use as a fluorescent probe. |

Computational Chemistry: A Theoretical Framework

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data.[17][18][19][20]

Caption: Density Functional Theory (DFT) Workflow.

Applications of DFT:

-

Geometry Optimization: A calculated gas-phase structure can be compared with the crystal structure to assess the effects of crystal packing.

-

Electronic Structure Analysis: Calculation of molecular orbitals (HOMO/LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and intermolecular interactions.

-

Spectra Simulation: Theoretical prediction of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data.

Biological Relevance and Applications in Drug Development

The 6,7-dimethyllumazine scaffold is a key component of ligands for various biological targets.

-

Riboflavin Synthesis Pathway: As the precursor to 6,7-dimethyl-8-ribityllumazine, it is central to the biosynthesis of riboflavin, a pathway essential for many microorganisms but not for humans, making enzymes in this pathway attractive targets for antimicrobial drug development.[9][21]

-

Ligand for Immune Receptors: Recent studies have shown that derivatives of ribityllumazine can act as activators for Mucosal-associated invariant T (MAIT) cells, highlighting the potential of this scaffold in immunology and vaccine development.[22]

-

Enzyme Inhibition: Synthetic lumazine derivatives have been explored as inhibitors of various enzymes, demonstrating the versatility of this chemical scaffold in drug design.[3][23]

The crystal structure of 6,7-dimethyllumazine would provide a critical template for the rational design of novel inhibitors and probes targeting these biological systems.

Conclusion

The determination of the crystal structure of 6,7-dimethylpteridine-2,4(1H,3H)-dione is an essential step towards a deeper understanding of its chemical properties and biological roles. This guide has provided a comprehensive, step-by-step framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction, complemented by spectroscopic and computational characterization. The insights gained from its three-dimensional structure will undoubtedly accelerate research in medicinal chemistry and chemical biology, paving the way for the development of novel therapeutics and molecular tools based on this important heterocyclic scaffold.

References

-

Choi, S., Kim, K., Ku, M., et al. (2015). Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus. Marine Drugs, 13(3), 1436-1447. [Link]

-

Kress, N., Ringenberg, M., & Weber, S. (2018). Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. Physical Chemistry Chemical Physics, 20(43), 27488-27499. [Link]

-

A DFT Study on the One-Electron Reduction/Oxidation of Biologically Relevant Pteridine Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168989, 6,7-Dimethyl-8-ribityllumazine. PubChem. Retrieved January 13, 2026, from [Link].

-

Zhao, Y., Bacher, A., Illarionov, B., et al. (2008). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. Journal of the American Chemical Society, 130(33), 10971-10980. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355834, 6,7-Dimethyllumazine. PubChem. Retrieved January 13, 2026, from [Link].

-

Metal complexes with the ligand derived from 6-acetyl-1,3,7-trimethyllumazine and benzohydrazide. Molecular structures of two new Co(II) and Rh(III) complexes and analysis of in vitro antitumor activity. (2008). Journal of Inorganic Biochemistry, 102(2), 268-279. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). International Union of Crystallography. Retrieved January 13, 2026, from [Link]

-

X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46931117, 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-). PubChem. Retrieved January 13, 2026, from [Link].

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Synthesis of 6,7-disubstituted pteridine-2,4-diones. (1991). Heterocycles, 32(1), 79. [Link]

-

Development of Ribityllumazine Analogs as Mucosal-associated Invariant T Cell Activators. (2024). ChemRxiv. [Link]

-

Biomedical Applications of Lumazine Synthase. (2018). Molecules, 23(5), 1168. [Link]

-

Bobbitt, J. M., Eddy, N. A., Richardson, J. J., & Murray, S. A. (2014). The Revised Preparation of 2 and 3. Organic Syntheses, 91, 215-225. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 343616, 1H-Pteridine-2,4-dione, 6-methoxy-1,3-dimethyl-. PubChem. Retrieved January 13, 2026, from [Link].

-

3,7,8-Trimethylbenzo[g]pteridine-2,4(1h,3h-dione. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes. (2007). Chemical Communications, (48), 5185-5187. [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds. (2016). Der Pharma Chemica, 8(1), 32-41. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]

-

Therapeutic potential of pteridine derivatives: A comprehensive review. (2019). Medicinal Research Reviews, 39(2), 595-632. [Link]

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. (2021). Journal of the Indian Chemical Society, 98(9), 100123. [Link]

-

Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. (2022). International Journal for Modern Trends in Science and Technology, 8(10), 183-191. [Link]

-

Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. (2020). Heliyon, 6(8), e04712. [Link]

-

An expeditious synthesis of 6,7-dihydrodibenzo[b,j][8][14] phenanthroline derivatives as fluorescent materials. (2015). Beilstein Journal of Organic Chemistry, 11, 237-245. [Link]

-

13C-NMR. Spectra of Pteridines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Growth of ninhydrin single crystal and its characterization. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1667-1672. [Link]

-

Figure S1. (a) UV-Vis absorption spectrum (solid line) and fluorescence... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

A DFT theoretical investigation on the interplay effects between cation-π and intramolecular hydrogen bond interactions in the mesalazine⋯Fe2+ binary complex. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. (2001). Analytical Biochemistry, 298(2), 231-240. [Link]

-

UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved January 13, 2026, from [Link]

-

Pteridines, CXVI. (1) Synthesis and Reactivity of 6-Substituted l,3-Dimethyl-7-hydroxylumazines and 7-Substituted l,3-Dimethyl-(. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules, 28(7), 3195. [Link]

-

DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2021). Molecules, 26(11), 3329. [Link]

-

Crystal structure and solvent-dependent behaviours of 3-amino-1,6-diethyl-2,5,7-trimethyl-4,4-diphenyl-3a,4a-diaza-4-bora-s-indacene. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475-1479. [Link]

-

NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

UV-vis absorption spectra of di-iminopyrene-dibenzo-18-crown-6-ether... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. 6,7-Dimethyl-8-ribityllumazine | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- | C8H8N4O2 | CID 5355834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. rigaku.com [rigaku.com]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Biomedical Applications of Lumazine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Metal complexes with the ligand derived from 6-acetyl-1,3,7-trimethyllumazine and benzohydrazide. Molecular structures of two new Co(II) and Rh(III) complexes and analysis of in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6,7-dimethylpteridine-2,4(1H,3H)-dione in organic solvents.

An In-Depth Technical Guide to the Solubility of 6,7-Dimethylpteridine-2,4(1H,3H)-dione in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 6,7-dimethyllumazine, is a pteridine derivative of significant interest in various research domains. A critical, yet sparsely documented, parameter for its application in drug discovery, formulation, and analytical sciences is its solubility in organic solvents. This guide addresses the current landscape of knowledge regarding its solubility. Recognizing the limited availability of direct quantitative data, this document provides a foundational understanding of the physicochemical properties that govern its solubility, offers data on the parent compound lumazine as a proxy, and, most critically, furnishes detailed, field-proven experimental protocols for researchers to empirically determine solubility in their specific solvent systems. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to generate reliable data essential for advancing their work.

Introduction to this compound